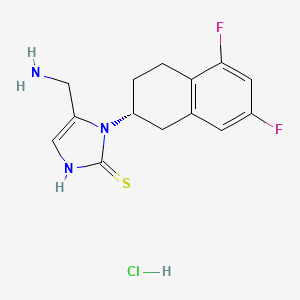

(R)-Nepicastat HCl

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(aminomethyl)-3-[(2R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-1H-imidazole-2-thione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F2N3S.ClH/c15-9-3-8-4-10(1-2-12(8)13(16)5-9)19-11(6-17)7-18-14(19)20;/h3,5,7,10H,1-2,4,6,17H2,(H,18,20);1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIPDUAJWNBEVOY-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N3C(=CNC3=S)CN)C=C(C=C2F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C[C@@H]1N3C(=CNC3=S)CN)C=C(C=C2F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClF2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-Nepicastat HCl: An In-depth Technical Guide on its Mechanism of Action on Dopamine β-Hydroxylase

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Nepicastat HCl is a potent and selective inhibitor of dopamine β-hydroxylase (DBH), the enzyme responsible for the conversion of dopamine to norepinephrine. This guide provides a comprehensive technical overview of its mechanism of action, intended for professionals in research and drug development. By elucidating the molecular interactions and kinetic profile of (R)-Nepicastat, we aim to provide a foundational understanding for its application in therapeutic contexts, particularly in cardiovascular and neurological disorders where modulation of the sympathetic nervous system is desirable.

The Molecular Target: Dopamine β-Hydroxylase (DBH)

Dopamine β-hydroxylase is a copper-containing monooxygenase that plays a crucial role in the biosynthesis of catecholamines.[1][2] It catalyzes the stereospecific hydroxylation of dopamine to form norepinephrine, a key neurotransmitter in the sympathetic nervous system.[2] DBH is primarily located in the synaptic vesicles of noradrenergic neurons and the chromaffin granules of the adrenal medulla. The enzyme exists as a tetramer, with each subunit containing two copper atoms essential for its catalytic activity. The crystal structure of human DBH has been resolved, revealing a complex architecture with distinct domains for dimerization, catalytic activity, and potential ligand binding.[2][3]

(R)-Nepicastat HCl: A Profile of the Inhibitor

(R)-Nepicastat HCl (also known as SYN-117 or RS-25560-197) is a highly selective and potent inhibitor of both bovine and human DBH, with reported IC50 values in the low nanomolar range (8.5 nM for bovine and 9.0 nM for human DBH).[4][5][6][7] Its high selectivity is demonstrated by its negligible affinity for a panel of other enzymes and neurotransmitter receptors.[4][8] Unlike some other DBH inhibitors, such as disulfiram, Nepicastat is a direct, competitive inhibitor that does not chelate copper, contributing to its more specific mechanism of action.[9][10]

Core Mechanism of Action

The primary mechanism of action of (R)-Nepicastat is the direct and reversible inhibition of dopamine β-hydroxylase. This inhibition leads to a decrease in the synthesis of norepinephrine and a subsequent increase in the levels of its precursor, dopamine.

Kinetic and Binding Characteristics

Kinetic studies have shown that Nepicastat exhibits a mixed-model inhibition mechanism. It is competitive with respect to the substrate (dopamine or synthetic substrates like tyramine) and approaches uncompetitive behavior with respect to the co-substrate, ascorbate.[11] This suggests that Nepicastat binds preferentially to the reduced form of the enzyme and interacts with sites that overlap with both the substrate and oxygen binding sites.[11]

Table 1: Inhibitory Potency of Nepicastat

| Enzyme Source | IC50 | Ki (vs. Tyramine) |

| Bovine DBH | 8.5 nM[4][5][6][7] | 25.1 nM (R-enantiomer)[8] |

| Human DBH | 9.0 nM[4][5][6][7] | 11 nM[11] |

Structural Insights into Inhibition

While a co-crystal structure of Nepicastat bound to DBH is not yet available, computational modeling and structural comparisons with related enzymes provide insights into its binding mode.[1][12] It is hypothesized that Nepicastat interacts with key residues within the active site of DBH, which is characterized by two copper centers, CuA and CuB.[1][12] The inhibitor likely forms hydrogen bonds and other non-covalent interactions that stabilize its position in the active site, thereby preventing the binding and subsequent hydroxylation of dopamine.[1]

Experimental Methodologies for Characterization

A variety of experimental techniques are employed to characterize the mechanism of action of DBH inhibitors like (R)-Nepicastat.

Enzyme Inhibition Assays

The inhibitory potency of Nepicastat is typically determined using in vitro enzyme activity assays. These assays measure the conversion of a substrate (e.g., tyramine) to its product (octopamine) by DBH in the presence of varying concentrations of the inhibitor. The product can be quantified using methods such as UHPLC-PDA detection.[13]

Experimental Workflow: DBH Inhibition Assay

Caption: A generalized workflow for determining the IC50 of (R)-Nepicastat on DBH.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique used to directly measure the thermodynamics of binding interactions.[14][15][16][17] It can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between an inhibitor and its target enzyme. ITC experiments are crucial for a complete thermodynamic characterization of the binding of Nepicastat to DBH.[14][15][17]

Logical Diagram: ITC for Enzyme-Inhibitor Binding

Caption: The logical flow of an Isothermal Titration Calorimetry experiment.

Physiological Consequences and Therapeutic Potential

By inhibiting DBH, (R)-Nepicastat effectively reduces norepinephrine levels while increasing dopamine levels in both central and peripheral tissues.[4][5][6][9][18] This modulation of catecholamine levels underlies its therapeutic potential in a range of disorders.

Cardiovascular Effects

In preclinical models, Nepicastat has been shown to reduce blood pressure in spontaneously hypertensive rats and improve cardiac function in models of congestive heart failure.[19][20][21][22] The reduction in sympathetic tone and the potential beneficial effects of increased dopamine on renal function are key mechanisms contributing to these cardiovascular benefits.[19][20][21]

Signaling Pathway: Catecholamine Biosynthesis

Caption: Inhibition of DBH by (R)-Nepicastat blocks norepinephrine synthesis.

Neurological and Psychiatric Applications

The ability of Nepicastat to cross the blood-brain barrier and modulate central catecholamine levels has led to its investigation for neurological and psychiatric conditions.[7] It has been studied in the context of post-traumatic stress disorder (PTSD), where heightened noradrenergic activity is implicated in the pathophysiology.[23][24][25][26][27][28] Additionally, its effects on dopamine and norepinephrine signaling have prompted research into its potential for treating cocaine dependence.[9][18][29][30]

Conclusion

(R)-Nepicastat HCl is a well-characterized, potent, and selective inhibitor of dopamine β-hydroxylase. Its mechanism of action involves direct, competitive inhibition of the enzyme, leading to a decrease in norepinephrine and an increase in dopamine levels. This targeted modulation of the catecholamine pathway provides a strong rationale for its therapeutic use in cardiovascular and neurological disorders. Further research, including the elucidation of its co-crystal structure with DBH, will continue to refine our understanding of this important pharmacological agent and guide the development of future DBH inhibitors.

References

-

Biocompare. (2018, March 1). Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics. Biocompare. [Link]

-

Stanley, W. C., et al. (1997). Dopamine-beta-hydroxylase inhibition: a novel sympatho-modulatory approach for the treatment of congestive heart failure. PubMed, 9(6), 633-41. [Link]

-

Stanley, W. C., et al. (1997). Dopamine- -Hydroxylase Inhibition: A Novel Sympatho-Modulatory Approach for the Treatment of Congestive Heart Failure. Bentham Science Publisher. [Link]

-

ClinicalTrials.gov. Nepicastat for Posttraumatic Stress Disorder (PTSD) in OIF/OEF Veterans. [Link]

-

VanderPorten, E. C., et al. (2019). Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). Analytical Chemistry, 91(22), 14388-14395. [Link]

-

Stanley, W. C., et al. (1997). Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase. PubMed, 121(8), 1803-9. [Link]

-

Stanley, W. C., et al. (1997). Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-β-hydroxylase. PMC - NIH, 121(8), 1803-1809. [Link]

-

Halder, A., et al. (2011). Structural Insight of Dopamine β-Hydroxylase, a Drug Target for Complex Traits, and Functional Significance of Exonic Single Nucleotide Polymorphisms. PMC - PubMed Central, 6(10), e26509. [Link]

-

Vendelboe, T. V., et al. (2016). The crystal structure of human dopamine β-hydroxylase at 2.9 Å resolution. PMC, 8(16), eaaf6159. [Link]

-

Mehdi, F., et al. (1998). Cardiovascular effects of nepicastat (RS-25560-197), a novel dopamine beta-hydroxylase inhibitor. PubMed, 16(2), 247-54. [Link]

-

RCSB PDB. 4ZEL: Human dopamine beta-hydroxylase. [Link]

-

Mittermaier, A. (2018). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. PMC - PubMed Central, 10(1), 13. [Link]

-

Malvern Panalytical. (2020, May 28). Using Isothermal Titration Calorimetry to Characterize Enzyme Kinetics Part 1: Principles. [Link]

-

ResearchGate. Structural comparison of dopamine β-hydroxylase (DBH) structure with.... [Link]

-

Frontiers. (2022, May 9). Isothermal Titration Calorimetry in Biocatalysis. [Link]

-

Blackburn, N. J., et al. (1991). Active site of dopamine .beta.-hydroxylase. Comparison of enzyme derivatives containing four and eight copper atoms per tetramer using potentiometry and EPR spectroscopy. Biochemistry, 30(2), 420-7. [Link]

-

Cochrane Library. A pilot study of a dopamine B-hydroxylase inhibitor, nepicastat, in the treatment of PTSD with genotype outcome analysis. [Link]

-

DecenTrialz. Pharmacogenetic Clinical Trial of Nepicastat for Post Traumatic Stress Disorder (PTSD). [Link]

-

Wikipedia. Nepicastat. [Link]

-

Devoto, P., et al. (2012). The dopamine beta-hydroxylase inhibitor nepicastat increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex. PubMed, 22(6), 1425-33. [Link]

-

Schroeder, J. P., et al. (2013). The Selective Dopamine β-Hydroxylase Inhibitor Nepicastat Attenuates Multiple Aspects of Cocaine-Seeking Behavior. PMC - PubMed Central, 38(6), 1032-1038. [Link]

-

Pinheiro, B. S., et al. (2021). Treatment With Nepicastat Decreases Contextual Traumatic Memories Persistence in Post-traumatic Stress Disorder. PubMed, 14, 745219. [Link]

-

Pinheiro, B. S., et al. (2021). Treatment With Nepicastat Decreases Contextual Traumatic Memories Persistence in Post-traumatic Stress Disorder. Frontiers, 14, 745219. [Link]

-

Bonifácio, M. J., et al. (2015). Characterization of the interaction of the novel antihypertensive etamicastat with human dopamine-β-hydroxylase: comparison with nepicastat. PubMed, 1847(Pt A), 584-93. [Link]

-

Singh, S., et al. (2019). Determination of Dopamine-β-hydroxylase Activity in Human Serum Using UHPLC-PDA Detection. PubMed, 51(1), 226-234. [Link]

-

Manvich, D. F., et al. (2013). Dopamine β-Hydroxylase Inhibitors Enhance the Discriminative Stimulus Effects of Cocaine in Rats. PMC - NIH, 347(2), 349-357. [Link]

-

Frau, R., et al. (2013). Selective inhibition of dopamine‐beta‐hydroxylase enhances dopamine release from noradrenergic terminals in the medial prefrontal cortex. PMC - PubMed Central, 22(6), 1434-1442. [Link]

-

Kumar, V., et al. (2023). Nepicastat, a dopamine-beta-hydroxylase inhibitor decreases blood pressure and induces the infiltration of macrophages and B cel. bioRxiv. [Link]

-

Sofuoglu, M., et al. (2016). Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder. PMC - PubMed Central, 226(1), 126-132. [Link]

-

Frankowska, M., et al. (2022). Exploring Nepicastat Activity: Beyond DβH. MDPI, 23(16), 9394. [Link]

-

Frankowska, M., et al. (2020). Treatment with dopamine β-hydroxylase (DBH) inhibitors prevents morphine use and relapse-like behavior in rats. ResearchGate. [Link]

Sources

- 1. Structural Insight of Dopamine β-Hydroxylase, a Drug Target for Complex Traits, and Functional Significance of Exonic Single Nucleotide Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The crystal structure of human dopamine β-hydroxylase at 2.9 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. selleckchem.com [selleckchem.com]

- 5. Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-β-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. The Selective Dopamine β-Hydroxylase Inhibitor Nepicastat Attenuates Multiple Aspects of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. Characterization of the interaction of the novel antihypertensive etamicastat with human dopamine-β-hydroxylase: comparison with nepicastat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Determination of Dopamine-β-hydroxylase Activity in Human Serum Using UHPLC-PDA Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biocompare.com [biocompare.com]

- 15. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Using Isothermal Titration Calorimetry to Characterize Enzyme Kinetics Part 1: Principles | Malvern Panalytical [malvernpanalytical.com]

- 17. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]

- 18. The dopamine beta-hydroxylase inhibitor nepicastat increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Dopamine-beta-hydroxylase inhibition: a novel sympatho-modulatory approach for the treatment of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. eurekaselect.com [eurekaselect.com]

- 21. Cardiovascular effects of nepicastat (RS-25560-197), a novel dopamine beta-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. biorxiv.org [biorxiv.org]

- 23. ClinicalTrials.gov [clinicaltrials.gov]

- 24. cochranelibrary.com [cochranelibrary.com]

- 25. Pharmacogenetic Clinical Trial of Nepicastat for Post Traumatic Stress Disorder (PTSD) | DecenTrialz [decentrialz.com]

- 26. Nepicastat - Wikipedia [en.wikipedia.org]

- 27. Treatment With Nepicastat Decreases Contextual Traumatic Memories Persistence in Post-traumatic Stress Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Frontiers | Treatment With Nepicastat Decreases Contextual Traumatic Memories Persistence in Post-traumatic Stress Disorder [frontiersin.org]

- 29. Dopamine β-Hydroxylase Inhibitors Enhance the Discriminative Stimulus Effects of Cocaine in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Nepicastat HCl chemical structure and properties

An In-Depth Technical Guide to (R)-Nepicastat HCl: A Selective Dopamine β-Hydroxylase Inhibitor

Introduction

(R)-Nepicastat hydrochloride (HCl), also known by its developmental code names SYN-117 and RS-25560-197, is a potent, selective, and orally active inhibitor of the enzyme dopamine β-hydroxylase (DBH).[1][2] DBH is a critical enzyme in the catecholamine synthesis pathway, responsible for the conversion of dopamine to norepinephrine.[3][4] By inhibiting this step, Nepicastat effectively decreases norepinephrine levels while simultaneously increasing dopamine levels in both peripheral and central tissues.[2][5] This unique mechanism of action has led to its investigation for various therapeutic applications, including congestive heart failure, post-traumatic stress disorder (PTSD), and cocaine dependence.[3][4] Although clinical trials for PTSD and cocaine dependence have been completed, development for most indications has been discontinued.[3] Nevertheless, (R)-Nepicastat HCl remains a valuable tool for researchers studying the roles of dopamine and norepinephrine in various physiological and pathological processes.

Chemical and Physical Properties

(R)-Nepicastat HCl is the hydrochloride salt of the (R)-enantiomer of Nepicastat. The free base is a member of the 1,3-dihydroimidazole-2-thione class of compounds.[4] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 5-(aminomethyl)-1-[(2S)-5,7-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-1,3-dihydro-2H-imidazole-2-thione, monohydrochloride | [2][5] |

| Synonyms | (R)-SYN117 hydrochloride, RS 25560-197, RS-25560-198 | [3][5][6] |

| CAS Number | 170151-24-3 | [1][2][5][7] |

| Molecular Formula | C₁₄H₁₅F₂N₃S · HCl | [2][5][7] |

| Molecular Weight | 331.81 g/mol | [2][5][7] |

| Free Base M.W. | 295.35 g/mol | [3][4] |

| Appearance | Crystalline solid | [5] |

| Purity | ≥98% | [2][5] |

| Storage | Store as a powder at -20°C for up to 3 years. Stock solutions can be stored at -80°C for up to 1 year. | [1][2][7] |

Solubility

The solubility of (R)-Nepicastat HCl is a critical factor for its use in experimental settings. It is important to use fresh, anhydrous solvents, as moisture can significantly reduce solubility, particularly in DMSO.[7][8]

| Solvent | Solubility | Source(s) |

| DMSO | Up to 100 mM (approx. 33 mg/mL). Some sources indicate 2 mg/mL to 66 mg/mL. | [1][2][5][8] |

| DMF | 10 mg/mL | [5] |

| Water | 2 mg/mL (requires sonication and warming) | [1] |

| Ethanol | Insoluble | [8] |

Mechanism of Action: Modulating the Catecholamine Pathway

The primary pharmacological action of Nepicastat is the potent and selective inhibition of dopamine β-hydroxylase. This enzyme is a copper-containing monooxygenase that catalyzes the final step in the biosynthesis of norepinephrine from dopamine.

Nepicastat exhibits high potency, with an IC₅₀ value of approximately 9 nM for the purified human enzyme.[1][2][5][7] Its selectivity is a key feature; it shows negligible affinity for at least 12 other enzymes and 13 neurotransmitter receptors at concentrations exceeding 10 µM.[5][7] This high degree of selectivity minimizes off-target effects, making it a precise tool for probing the function of the noradrenergic system.

The inhibition of DBH leads to two primary biochemical consequences:

-

Decreased Norepinephrine Synthesis: By blocking the conversion of dopamine, Nepicastat reduces the levels of norepinephrine in tissues where DBH is expressed, such as sympathetic nerve terminals and the adrenal medulla.[2][5]

-

Increased Dopamine Levels: The substrate for DBH, dopamine, accumulates as it is no longer being converted to norepinephrine. This leads to an increase in dopamine concentration within these same tissues.[2][5]

This dual action—decreasing norepinephrine while increasing dopamine—underpins the therapeutic hypotheses for its use in conditions characterized by excessive noradrenergic activity or deficient dopaminergic signaling. The ability of Nepicastat to cross the blood-brain barrier allows it to exert these effects on catecholamine systems within the central nervous system as well.[1][6]

Caption: Mechanism of (R)-Nepicastat HCl action on the catecholamine pathway.

Preclinical and Clinical Overview

Preclinical Pharmacology

In vivo studies in animal models have consistently demonstrated the efficacy of Nepicastat in modulating catecholamine levels. In spontaneously hypertensive rats, oral administration of Nepicastat produced dose-dependent decreases in norepinephrine content and increases in dopamine content in the mesenteric artery, left ventricle, and cerebral cortex.[5] Similar effects were observed in beagle dogs.[5] This modulation of catecholamines has been shown to have functional consequences. For instance, in dogs with chronic heart failure, Nepicastat prevented progressive left ventricular dysfunction and remodeling.[2] In addiction models, Nepicastat was found to reduce cocaine-seeking behavior in rats, suggesting a role for norepinephrine in the reinforcing properties of stimulants.[5]

Clinical Development

Nepicastat has been evaluated in Phase 2 clinical trials for the treatment of Post-Traumatic Stress Disorder (PTSD) and cocaine dependence.[3][4] The rationale for its use in PTSD is based on the hypothesis that excessive norepinephrine contributes to the hyperarousal and enhanced fear memories characteristic of the disorder. However, a Phase 2 study did not find Nepicastat to be effective in relieving PTSD symptoms compared to a placebo.[3]

In studies with individuals with cocaine use disorder, Nepicastat was found to be well-tolerated when co-administered with cocaine and showed a capacity to reduce some of the positive subjective effects of the drug.[9] Despite these findings, as of October 2024, the development of Nepicastat for most clinical indications has been discontinued.[3]

Experimental Protocols

The following protocols are provided as a guide for the preparation of (R)-Nepicastat HCl for experimental use, based on its known solubility characteristics.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution (for In Vitro Use)

Causality: DMSO is a common solvent for creating high-concentration stock solutions of organic molecules for in vitro assays. A 10 mM stock is a standard concentration that allows for significant dilution into aqueous media while minimizing the final DMSO concentration in the experiment, which can be toxic to cells at higher levels (>0.5-1%).

Methodology:

-

Calculate Mass: Determine the mass of (R)-Nepicastat HCl needed. For 1 mL of a 10 mM solution:

-

Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L × 0.001 L × 331.81 g/mol × 1000 mg/g = 3.318 mg

-

-

Weighing: Accurately weigh 3.32 mg of (R)-Nepicastat HCl powder using an analytical balance.

-

Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of fresh, anhydrous DMSO.

-

Mixing: Vortex the solution thoroughly until all the solid has dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. Per supplier recommendations, solutions are stable for at least 1 month at -20°C and 6 months at -80°C.[1]

Protocol 2: Preparation of an Oral Formulation for In Vivo Rodent Studies

Causality: For oral administration (p.o.) in animals, a homogenous suspension is often required for compounds with limited aqueous solubility. A vehicle containing a suspending agent like carboxymethylcellulose (CMC) and a surfactant like Tween 80 helps ensure uniform dosing.

Methodology:

-

Vehicle Preparation: Prepare a 0.5% (w/v) CMC-Na with 0.1% (v/v) Tween 80 in sterile water.

-

To make 10 mL of vehicle: Add 50 mg of CMC-Na to ~9.5 mL of sterile water while stirring vigorously. Heat gently (~40-50°C) to aid dissolution.

-

Once the CMC is fully dissolved and the solution has cooled, add 10 µL of Tween 80 and mix thoroughly. Adjust the final volume to 10 mL with sterile water.

-

-

Calculate Mass: Determine the required mass of (R)-Nepicastat HCl for the desired dose and dosing volume. For a 30 mg/kg dose in a 250g rat with a dosing volume of 5 mL/kg:

-

Total dose = 30 mg/kg × 0.25 kg = 7.5 mg

-

Dosing volume = 5 mL/kg × 0.25 kg = 1.25 mL

-

Required concentration = 7.5 mg / 1.25 mL = 6 mg/mL

-

-

Suspension Preparation: Weigh the calculated amount of (R)-Nepicastat HCl and place it in a mortar.

-

Trituration: Add a small amount of the vehicle (~200 µL) to the powder and triturate with a pestle to form a smooth, uniform paste. This step is critical to break up aggregates and ensure a fine suspension.

-

Final Volume: Gradually add the remaining vehicle while mixing continuously until the desired final concentration and volume are reached.

-

Administration: Keep the suspension under constant agitation (e.g., on a stir plate) during dosing to ensure homogeneity. Administer the calculated volume to the animal via oral gavage.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. rndsystems.com [rndsystems.com]

- 3. Nepicastat - Wikipedia [en.wikipedia.org]

- 4. Nepicastat | C14H15F2N3S | CID 9796181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Nepicastat HCl: A Technical Guide to its Modulation of Norepinephrine and Dopamine Levels for Researchers and Drug Development Professionals

Introduction

(R)-Nepicastat HCl, a potent and selective inhibitor of dopamine β-hydroxylase (DBH), represents a significant pharmacological tool for modulating the catecholaminergic system. This guide provides an in-depth technical overview of the mechanism of action of (R)-Nepicastat HCl and its consequential effects on norepinephrine and dopamine levels. We will explore the underlying biochemistry, preclinical evidence, and the analytical methodologies required to accurately quantify these neurotransmitters, providing a comprehensive resource for researchers and drug development professionals in neuroscience, cardiology, and addiction medicine.

Core Mechanism of Action: Selective Inhibition of Dopamine β-Hydroxylase

(R)-Nepicastat HCl exerts its pharmacological effects by directly targeting and inhibiting dopamine β-hydroxylase (DBH), the enzyme responsible for the conversion of dopamine to norepinephrine within the synaptic vesicles of noradrenergic neurons and the adrenal medulla.[1][2] This inhibition is both potent and selective. In vitro studies have demonstrated that Nepicastat hydrochloride produces a concentration-dependent inhibition of both bovine and human dopamine-β-hydroxylase with IC50 values of 8.5 nM and 9.0 nM, respectively.[3][4] Importantly, it shows negligible affinity for a wide range of other enzymes and neurotransmitter receptors, underscoring its specificity.[3][4]

The direct consequence of DBH inhibition by (R)-Nepicastat HCl is a significant alteration in the biosynthesis of catecholamines. By blocking the conversion of dopamine to norepinephrine, the substrate (dopamine) accumulates, while the product (norepinephrine) is depleted.[5] This dual action leads to a measurable decrease in norepinephrine levels and a concurrent increase in dopamine levels in both the central and peripheral nervous systems.[4][6]

Caption: Signaling pathway of norepinephrine synthesis and the inhibitory action of (R)-Nepicastat HCl.

Preclinical Evidence: Quantifiable Effects on Neurotransmitter Levels

A substantial body of preclinical research in various animal models has consistently demonstrated the in vivo efficacy of (R)-Nepicastat HCl in modulating catecholamine levels.

Administration of (R)-Nepicastat to spontaneously hypertensive rats (SHRs) resulted in dose-dependent decreases in norepinephrine content and increases in dopamine content in the mesenteric artery, left ventricle, and cerebral cortex.[4] At the highest dose tested, the decreases in tissue norepinephrine were 47%, 35%, and 42% in the artery, left ventricle, and cerebral cortex, respectively.[4] Similarly, in beagle dogs, administration of (R)-Nepicastat led to significant decreases in plasma norepinephrine concentrations and increases in plasma dopamine concentrations.[4] A 15-day study in beagle dogs showed a peak reduction of 52% in plasma norepinephrine and a peak increase of 646% in plasma dopamine.[4]

More recent studies in rats have further corroborated these findings. Oral administration of nepicastat (30 mg/kg) reduced DBH activity by 93% in the adrenals at 4 hours post-administration, which was accompanied by significant reductions in norepinephrine and epinephrine tissue levels and an increase in dopamine levels.[6] Similar effects on norepinephrine and dopamine levels were observed in the left ventricle and kidney.[6]

Microdialysis studies in freely moving rats have provided insights into the effects of nepicastat in specific brain regions. Nepicastat was shown to reduce noradrenaline release in both the medial prefrontal cortex and the nucleus accumbens, while increasing dopamine release in the medial prefrontal cortex.[7]

| Tissue/Fluid | Species | (R)-Nepicastat HCl Dose | Change in Norepinephrine | Change in Dopamine | Reference |

| Mesenteric Artery | SHR | 100 mg/kg, p.o. (3 doses) | ↓ 47% | ↑ | [4] |

| Left Ventricle | SHR | 100 mg/kg, p.o. (3 doses) | ↓ 35% | ↑ | [4] |

| Cerebral Cortex | SHR | 100 mg/kg, p.o. (3 doses) | ↓ 42% | ↑ | [4] |

| Plasma | Beagle Dog | 2 mg/kg, b.i.d, p.o. (15 days) | ↓ 52% (peak) | ↑ 646% (peak) | [4] |

| Adrenal Gland | Rat | 30 mg/kg, p.o. | ↓ | ↑ | [6] |

| Medial Prefrontal Cortex | Rat | Not specified | ↓ | ↑ | [7] |

| Nucleus Accumbens | Rat | Not specified | ↓ | No significant change | [7] |

Therapeutic Implications and Clinical Investigations

The ability of (R)-Nepicastat HCl to rebalance the norepinephrine-to-dopamine ratio has prompted its investigation in several clinical indications.

Cocaine Dependence

The rationale for using (R)-Nepicastat HCl in cocaine dependence stems from the understanding that norepinephrine plays a crucial role in the relapse to cocaine-seeking behavior.[8] By reducing norepinephrine levels, nepicastat is hypothesized to attenuate the reinforcing properties of cocaine and reduce craving.[5][9] Clinical trials have been conducted to evaluate the safety and efficacy of nepicastat in individuals with cocaine use disorder.[9][10][11] While a Phase 2 trial did not find nepicastat effective in relieving PTSD-associated symptoms, it has been shown to be safe when co-administered with cocaine and may suppress some of its positive subjective effects.[1][9]

Post-Traumatic Stress Disorder (PTSD)

Given the role of norepinephrine in the stress response and the formation of traumatic memories, (R)-Nepicastat HCl has also been investigated as a potential treatment for PTSD.[1] The hypothesis is that by dampening noradrenergic hyperreactivity, nepicastat could alleviate symptoms of PTSD. However, a Phase 2 study did not demonstrate efficacy in relieving PTSD symptoms compared to placebo.[1]

Experimental Protocols for Neurotransmitter Quantification

Accurate quantification of norepinephrine and dopamine is paramount to understanding the pharmacodynamic effects of (R)-Nepicastat HCl. The following section outlines standard methodologies for this purpose.

In Vivo Microdialysis for Extracellular Neurotransmitter Measurement

In vivo microdialysis is a powerful technique for monitoring real-time changes in extracellular neurotransmitter levels in specific brain regions of awake, behaving animals.[12][13][14]

Caption: Experimental workflow for in vivo microdialysis.

Step-by-Step Methodology:

-

Surgical Implantation:

-

Anesthetize the animal (e.g., rat) with an appropriate anesthetic agent.

-

Secure the animal in a stereotaxic frame.

-

Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, nucleus accumbens).

-

Secure the guide cannula to the skull with dental cement.

-

Allow the animal to recover from surgery for a specified period.

-

-

Microdialysis Probe Insertion and Perfusion:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Connect the probe inlet to a syringe pump and the outlet to a collection vial.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).[15]

-

-

Sample Collection:

-

Allow for a stabilization period for the probe and tissue.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution to prevent catecholamine degradation.

-

-

Neurotransmitter Analysis:

-

Analyze the collected dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[15]

-

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Tissue and Plasma Catecholamine Quantification

HPLC-ECD is a highly sensitive and specific method for quantifying catecholamines in various biological matrices, including brain tissue, plasma, and urine.[16][17][18][19]

Caption: Experimental workflow for HPLC-ECD analysis of catecholamines.

Step-by-Step Methodology:

-

Sample Preparation (Tissue):

-

Rapidly dissect the brain region or tissue of interest on ice.

-

Homogenize the tissue in a solution containing an antioxidant (e.g., perchloric acid).

-

Centrifuge the homogenate to pellet proteins.

-

Collect the supernatant for analysis.

-

-

Sample Preparation (Plasma):

-

Collect blood in tubes containing an anticoagulant and antioxidant.

-

Centrifuge to separate plasma.

-

Perform a catecholamine extraction step (e.g., alumina adsorption) to concentrate the analytes and remove interfering substances.

-

-

Chromatographic Separation:

-

Inject the prepared sample onto a reverse-phase HPLC column (e.g., C18).

-

Use a mobile phase containing a buffer, an ion-pairing agent, and an organic modifier to achieve separation of norepinephrine, dopamine, and other catecholamines.

-

-

Electrochemical Detection:

-

As the separated analytes elute from the column, they pass through an electrochemical detector.

-

A potential is applied to a working electrode, causing the catecholamines to oxidize and generate an electrical current.

-

The magnitude of the current is directly proportional to the concentration of the analyte.

-

-

Quantification:

-

Generate a standard curve using known concentrations of norepinephrine and dopamine.

-

Quantify the neurotransmitter levels in the samples by comparing their peak areas to the standard curve.

-

Conclusion

(R)-Nepicastat HCl is a valuable research tool and a potential therapeutic agent that acts through a well-defined mechanism of selective dopamine β-hydroxylase inhibition. This action leads to predictable and quantifiable changes in norepinephrine and dopamine levels, which can be precisely measured using established analytical techniques such as in vivo microdialysis and HPLC-ECD. A thorough understanding of its mechanism and the methodologies to assess its effects is crucial for advancing research in areas where modulation of the catecholaminergic system is of therapeutic interest.

References

-

In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

-

Making the Most of Microdialysis for Neurotransmitter Analysis - News-Medical.Net. (2019, February 6). News-Medical.net. Retrieved January 16, 2026, from [Link]

-

A Simplified HPLC-ECD Technique for Measurement of Urinary Free Catecholamines. (n.d.). Retrieved January 16, 2026, from [Link]

-

In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC. (n.d.). Retrieved January 16, 2026, from [Link]

-

Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. (2024, March 11). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

-

A Simplified HPLC-ECD Technique for Measurement of Urinary Free Catecholamines. (n.d.). Retrieved January 16, 2026, from [Link]

-

The Development and Full Validation of a Novel Liquid Chromatography Electrochemical Detection Method for Simultaneous Determination of Nine Catecholamines in Rat Brain - PubMed Central. (n.d.). Retrieved January 16, 2026, from [Link]

-

Overview of Brain Microdialysis - PMC. (n.d.). Retrieved January 16, 2026, from [Link]

-

Determination of Catecholamines in Human Plasma by HPLC with Electrochemical Detection. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase - PubMed. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

-

Study 30 - Phase 2: Double-Blind, Placebo-Controlled, Parallel-Group, Multi-Center Trial of Nepicastat for Cocaine Dependence. (n.d.). NIDA CTN Data Share. Retrieved January 16, 2026, from [Link]

-

Preclinical overview of nepicastat cardiovascular effects - BioWorld. (1998, July 14). BioWorld. Retrieved January 16, 2026, from [Link]

-

Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder - PMC. (n.d.). Retrieved January 16, 2026, from [Link]

-

The dopamine beta-hydroxylase inhibitor nepicastat increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex - PubMed. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

-

Nepicastat - Wikipedia. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

-

Treatment for cocaine addiction targets relapse | Emory University. (2013, January 18). Emory University. Retrieved January 16, 2026, from [Link]

-

Exploring Nepicastat Activity: Beyond DβH - MDPI. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

-

The Selective Dopamine β-Hydroxylase Inhibitor Nepicastat Attenuates Multiple Aspects of Cocaine-Seeking Behavior - PMC. (n.d.). Retrieved January 16, 2026, from [Link]

-

Effects of nepicastat upon dopamine-β-hydroxylase activity and dopamine and norepinephrine levels in the rat left ventricle, kidney, and adrenal gland - PubMed. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

-

Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder - PubMed. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

Sources

- 1. Nepicastat - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Selective Dopamine β-Hydroxylase Inhibitor Nepicastat Attenuates Multiple Aspects of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of nepicastat upon dopamine-β-hydroxylase activity and dopamine and norepinephrine levels in the rat left ventricle, kidney, and adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The dopamine beta-hydroxylase inhibitor nepicastat increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Treatment for cocaine addiction targets relapse [news.emory.edu]

- 9. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Study 30 - Phase 2: Double-Blind, Placebo-Controlled, Parallel-Group, Multi-Center Trial of Nepicastat for Cocaine Dependence - NIDA Center for Genetic Studies [nidagenetics.org]

- 11. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. news-medical.net [news-medical.net]

- 16. tandfonline.com [tandfonline.com]

- 17. Research Portal [scholarship.miami.edu]

- 18. jasco-global.com [jasco-global.com]

- 19. How to Measure Neurotransmitter Levels? - Creative Proteomics [metabolomics.creative-proteomics.com]

(R)-Nepicastat HCl: A Comprehensive Technical Guide to its Pharmacological Profile and Selectivity

Introduction: Targeting the Sympathetic Nervous System via Dopamine β-Hydroxylase

The sympathetic nervous system plays a critical role in regulating cardiovascular function, primarily through the actions of the neurotransmitter norepinephrine. A key enzyme in the biosynthesis of norepinephrine is Dopamine β-hydroxylase (DBH), which catalyzes the conversion of dopamine to norepinephrine within the synaptic vesicles of noradrenergic neurons and the chromaffin cells of the adrenal medulla.[1][2] This enzymatic step is a crucial control point in catecholamine synthesis. Consequently, inhibition of DBH presents a compelling therapeutic strategy for conditions characterized by sympathetic overactivity, such as congestive heart failure and hypertension.[3][4][5] (R)-Nepicastat HCl (also known as SYN-117 or RS-25560-197) has emerged as a potent and highly selective inhibitor of DBH, offering a targeted approach to modulating sympathetic tone.[3][6] This technical guide provides an in-depth exploration of the pharmacological profile and selectivity of (R)-Nepicastat HCl, intended for researchers, scientists, and drug development professionals.

Mechanism of Action and Potency of (R)-Nepicastat HCl

(R)-Nepicastat HCl is a direct and competitive inhibitor of Dopamine β-hydroxylase.[6] Its mechanism of action involves binding to the active site of the enzyme, thereby preventing the hydroxylation of dopamine to norepinephrine.[6] This inhibition leads to a predictable and dose-dependent shift in catecholamine levels, characterized by a decrease in norepinephrine and a concurrent increase in its precursor, dopamine, in both plasma and sympathetically innervated tissues.[1][2][7][8]

The potency of (R)-Nepicastat HCl has been well-characterized in vitro against DBH from multiple species. It exhibits potent, concentration-dependent inhibition of both bovine and human dopamine-β-hydroxylase with IC50 values in the low nanomolar range.[1][2]

| Enzyme Source | IC50 (nM) |

| Bovine Dopamine-β-hydroxylase | 8.5 ± 0.8 |

| Human Dopamine-β-hydroxylase | 9.0 ± 0.8 |

| Table 1: In vitro potency of (R)-Nepicastat HCl against Dopamine β-hydroxylase. Data from Stanley et al., 1997.[1][2] |

It is noteworthy that the R-enantiomer, (R)-Nepicastat, is approximately 2-3 fold less potent than the S-enantiomer (Nepicastat).[1][2]

Selectivity Profile of (R)-Nepicastat HCl

A critical attribute of a high-quality chemical probe or therapeutic agent is its selectivity for the intended target. (R)-Nepicastat HCl has demonstrated a remarkable degree of selectivity for DBH. Early characterization revealed that it possesses negligible affinity (defined as > 10 µM) for a wide array of other enzymes and neurotransmitter receptors.[1][2] This high selectivity minimizes the potential for off-target effects, a crucial factor in drug development.

While the complete list from the original broad screening panel is not publicly detailed, the 1997 study by Stanley and colleagues confirmed its lack of significant interaction with twelve other enzymes and thirteen different neurotransmitter receptors.[1][2] This includes a lack of activity at various adrenergic receptors, which is particularly important given the structural similarities between the substrates of DBH and adrenergic receptor ligands. More recent investigations have also explored its interaction with other targets, such as acetylcholinesterase, where it was found to have some inhibitory activity, albeit at much higher concentrations than its potent inhibition of DBH.[9]

| Target Class | Number of Targets Tested | Affinity of (R)-Nepicastat HCl |

| Enzymes | 12 | > 10 µM |

| Neurotransmitter Receptors | 13 | > 10 µM |

| Table 2: Summary of the selectivity screening of (R)-Nepicastat HCl. Data from Stanley et al., 1997.[1][2] |

This high degree of selectivity underscores the targeted nature of (R)-Nepicastat HCl's pharmacological action, which is primarily, if not exclusively, mediated through the inhibition of DBH.

Experimental Protocols for Pharmacological Characterization

The following sections provide detailed methodologies for the key in vitro and in vivo assays used to characterize the pharmacological profile of (R)-Nepicastat HCl.

In Vitro Dopamine β-Hydroxylase (DBH) Inhibition Assay

This assay quantifies the enzymatic activity of DBH by measuring the conversion of a substrate, tyramine, to its hydroxylated product, octopamine. The potency of an inhibitor is determined by its ability to reduce the rate of this reaction.

Principle:

The assay relies on the incubation of a source of DBH (e.g., purified bovine adrenal DBH or human serum) with the substrate tyramine in the presence of essential cofactors. The reaction is stopped, and the product, octopamine, is separated from the substrate and quantified using High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection.[10][11]

Step-by-Step Protocol:

-

Reagent Preparation:

-

Assay Buffer: Prepare a 125 mM sodium acetate buffer, pH 5.2.

-

Substrate Solution: Dissolve tyramine HCl in the assay buffer to a final concentration of 1.0 mM.

-

Cofactor Cocktail: Prepare a concentrated stock solution in the assay buffer containing:

-

Fumarate: 10 mM

-

Catalase: 0.1 mg/mL

-

Ascorbate: 4 mM

-

Copper Sulfate: 2 mM

-

N-ethylmaleimide: 30 mM

-

Pargyline: 1.0 mM

-

-

(R)-Nepicastat HCl Stock Solution: Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of test concentrations.

-

-

Enzyme Preparation:

-

Use either commercially available purified bovine adrenal DBH or human serum as the enzyme source. If using serum, it can be used directly.

-

-

Assay Procedure:

-

In a microcentrifuge tube, combine 40 µL of the enzyme source (e.g., human serum) with the cofactor cocktail.

-

Add the desired concentration of (R)-Nepicastat HCl or vehicle control.

-

Pre-incubate the mixture for 10-15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding the tyramine substrate solution.

-

Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.

-

Terminate the reaction by adding a strong acid, such as perchloric acid, to a final concentration of 0.4 M. This will precipitate the proteins.

-

Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein.

-

-

Quantification of Octopamine by HPLC:

-

Carefully collect the supernatant.

-

Inject a defined volume of the supernatant onto an HPLC system equipped with a C18 reverse-phase column.

-

Use an isocratic mobile phase suitable for separating tyramine and octopamine (e.g., a mixture of phosphate buffer, methanol, and an ion-pairing agent).

-

Detect octopamine using an electrochemical detector or a fluorescence detector (after post-column derivatization).

-

Quantify the amount of octopamine produced by comparing the peak area to a standard curve of known octopamine concentrations.

-

-

Data Analysis:

-

Calculate the percentage of DBH inhibition for each concentration of (R)-Nepicastat HCl compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

In Vivo Assessment of Catecholamine Modulation

This in vivo experiment evaluates the functional consequence of DBH inhibition by measuring the levels of dopamine and norepinephrine in various tissues and plasma following the administration of (R)-Nepicastat HCl.

Principle:

Animals (e.g., spontaneously hypertensive rats) are treated with (R)-Nepicastat HCl over a defined period.[1][2][4][7] Following treatment, plasma and tissues of interest (e.g., heart, arteries, cerebral cortex) are collected. The catecholamines are extracted from these biological matrices and quantified using HPLC with electrochemical detection, which offers high sensitivity and selectivity.[8]

Step-by-Step Protocol:

-

Animal Dosing:

-

Acclimate animals to the housing conditions for at least one week before the experiment.

-

Administer (R)-Nepicastat HCl or vehicle control to the animals via the desired route (e.g., oral gavage). The dosing regimen can be acute or chronic, depending on the study's objectives.

-

-

Sample Collection:

-

At the end of the treatment period, anesthetize the animals.

-

Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Immediately centrifuge the blood at 4°C to separate the plasma.

-

Perfuse the animals with ice-cold saline to remove blood from the tissues.

-

Rapidly dissect the tissues of interest (e.g., left ventricle, mesenteric artery, cerebral cortex) and snap-freeze them in liquid nitrogen.

-

Store all plasma and tissue samples at -80°C until analysis.

-

-

Catecholamine Extraction:

-

Tissues: Homogenize the frozen tissues in a solution of perchloric acid containing an internal standard (e.g., dihydroxybenzylamine). Centrifuge the homogenate at high speed to pellet the protein.

-

Plasma: Add perchloric acid and the internal standard to the plasma samples to precipitate proteins. Centrifuge to obtain the protein-free supernatant.

-

-

Quantification by HPLC-ED:

-

Filter the supernatants through a 0.22 µm filter.

-

Inject a defined volume of the filtered extract onto an HPLC system equipped with a C18 reverse-phase column.

-

Use a mobile phase consisting of a phosphate buffer, an ion-pairing agent (e.g., octanesulfonic acid), and an organic modifier (e.g., methanol).

-

Employ an electrochemical detector with a glassy carbon working electrode set at an appropriate oxidizing potential to detect dopamine and norepinephrine.

-

Identify and quantify the catecholamines by comparing their retention times and peak heights/areas to those of known standards.

-

-

Data Analysis:

-

Normalize the catecholamine concentrations to the tissue weight or plasma volume.

-

Calculate the mean dopamine and norepinephrine levels for the vehicle and (R)-Nepicastat HCl-treated groups.

-

Also, calculate the dopamine/norepinephrine ratio as an indicator of DBH inhibition.

-

Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the differences between the treatment groups.

-

Conclusion: A Highly Selective Tool for Sympathetic Modulation

(R)-Nepicastat HCl stands out as a potent and exceptionally selective inhibitor of dopamine β-hydroxylase. Its well-defined mechanism of action, leading to a predictable modulation of catecholamine levels, combined with its clean off-target profile, makes it an invaluable tool for both basic research into the sympathetic nervous system and as a potential therapeutic agent. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the pharmacology of (R)-Nepicastat HCl and other DBH inhibitors. The continued exploration of such selective molecules holds significant promise for the development of novel treatments for a range of cardiovascular and neurological disorders.

References

-

Stanley, W. C., Li, B., Bonhaus, D. W., Johnson, L. G., Lee, K., Porter, S., Walker, K., Martinez, G., Eglen, R. M., Whiting, R. L., & Hegde, S. S. (1997). Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase. British journal of pharmacology, 121(8), 1803–1809. [Link]

-

Stanley, W. C., Li, B., Bonhaus, D. W., Johnson, L. G., Lee, K., Porter, S., Walker, K., Martinez, G., Eglen, R. M., Whiting, R. L., & Hegde, S. S. (1997). Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-β-hydroxylase. PMC, 121(8), 1803–1809. [Link]

-

Kushwaha, S., & Thelma, B. K. (2019). Determination of Dopamine-β-hydroxylase Activity in Human Serum Using UHPLC-PDA Detection. Neurochemical research, 44(1), 227–235. [Link]

-

Schroeder, J. P., Epps, S. A., Grice, J., Weinshenker, D., & Gaval-Cruz, M. (2013). The Selective Dopamine β-Hydroxylase Inhibitor Nepicastat Attenuates Multiple Aspects of Cocaine-Seeking Behavior. Neuropsychopharmacology, 38(11), 2269–2277. [Link]

-

BioWorld. (1997, September 9). Nepicastat: a novel dopamine-beta-hydroxylase inhibitor for CHF. BioWorld. [Link]

-

Request PDF. (2018, September 13). "Determination of Dopamine-β-hydroxylase Activity in Human Serum Using UHPLC-PDA Detection. [Link]

-

Kumar, V., et al. (2023, July 29). Nepicastat, a dopamine-beta-hydroxylase inhibitor decreases blood pressure and induces the infiltration of macrophages and B cells in the heart of Spontaneous Hypertensive Rats. bioRxiv. [Link]

-

Hegde, S. S., & Stanley, W. C. (1998). Cardiovascular effects of nepicastat (RS-25560-197), a novel dopamine beta-hydroxylase inhibitor. Journal of cardiovascular pharmacology, 31(6), 963–972. [Link]

-

Devoto, P., et al. (2015). Selective inhibition of dopamine‐beta‐hydroxylase enhances dopamine release from noradrenergic terminals in the medial prefrontal cortex. Journal of Neurochemistry, 133(4), 501-509. [Link]

-

BioWorld. (1998, July 14). Preclinical overview of nepicastat cardiovascular effects. BioWorld. [Link]

-

Pomierny-Chamiolo, L., et al. (2023). Exploring Nepicastat Activity: Beyond DβH. International Journal of Molecular Sciences, 24(13), 10893. [Link]

-

Devoto, P., et al. (2012). The dopamine beta-hydroxylase inhibitor nepicastat increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex. Journal of psychopharmacology (Oxford, England), 26(8), 1167–1177. [Link]

-

Catelas, D. N., Serrão, M. P., & Soares-Da-Silva, P. (2020). Effects of nepicastat upon dopamine-β-hydroxylase activity and dopamine and norepinephrine levels in the rat left ventricle, kidney, and adrenal gland. Clinical and experimental hypertension (New York, N.Y. : 1993), 42(2), 118–125. [Link]

Sources

- 1. Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-β-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. | BioWorld [bioworld.com]

- 4. Cardiovascular effects of nepicastat (RS-25560-197), a novel dopamine beta-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. | BioWorld [bioworld.com]

- 6. The Selective Dopamine β-Hydroxylase Inhibitor Nepicastat Attenuates Multiple Aspects of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Effects of nepicastat upon dopamine-β-hydroxylase activity and dopamine and norepinephrine levels in the rat left ventricle, kidney, and adrenal gland [pubmed.ncbi.nlm.nih.gov]

- 9. Exploring Nepicastat Activity: Beyond DβH [mdpi.com]

- 10. Determination of Dopamine-β-hydroxylase Activity in Human Serum Using UHPLC-PDA Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the (R)-Nepicastat HCl In Vitro Enzyme Inhibition Assay

This guide provides a comprehensive, technically detailed framework for researchers, scientists, and drug development professionals on conducting an in vitro enzyme inhibition assay for (R)-Nepicastat HCl. The content herein is structured to offer not just a procedural outline but a deep-dive into the scientific rationale underpinning the experimental design, ensuring both methodological robustness and data integrity.

Introduction: The Significance of Dopamine β-Hydroxylase Inhibition by (R)-Nepicastat HCl

(R)-Nepicastat HCl is the R-enantiomer of Nepicastat, a potent and selective inhibitor of dopamine β-hydroxylase (DBH).[1][2][3] DBH is a critical copper-containing enzyme that catalyzes the conversion of dopamine to norepinephrine, a key neurotransmitter in the sympathetic nervous system.[4][5] By inhibiting DBH, (R)-Nepicastat HCl effectively reduces norepinephrine levels while increasing dopamine levels in tissues and plasma. This mechanism of action holds significant therapeutic potential for conditions such as hypertension, congestive heart failure, and cocaine dependence.[6]

The potency of (R)-Nepicastat HCl is quantified by its half-maximal inhibitory concentration (IC50), with reported values of 25.1 nM and 18.3 nM for bovine and human DBH, respectively.[3] This guide will detail a robust in vitro assay to determine the IC50 of (R)-Nepicastat HCl, a critical parameter in preclinical drug development.

The Enzymatic Reaction and Principle of Inhibition

The core of this assay is the enzymatic reaction catalyzed by DBH. In this process, the substrate, tyramine (an analog of dopamine), is hydroxylated to form octopamine.[7] This reaction requires molecular oxygen and a reducing agent, typically ascorbate (Vitamin C), as a cofactor.[4]

(R)-Nepicastat HCl acts as a competitive or non-competitive inhibitor, binding to the enzyme and reducing its catalytic efficiency. The assay measures the rate of octopamine formation in the presence of varying concentrations of the inhibitor to determine the IC50 value.

Caption: Dopamine β-Hydroxylase (DBH) catalytic cycle and its inhibition by (R)-Nepicastat HCl.

Part 1: Core Protocol - In Vitro DBH Inhibition Assay

This section provides a detailed, step-by-step methodology for determining the inhibitory activity of (R)-Nepicastat HCl on DBH.

Reagents and Materials

-

Enzyme: Purified bovine or human Dopamine β-Hydroxylase (DBH).

-

Substrate: Tyramine Hydrochloride.

-

Inhibitor: (R)-Nepicastat HCl, dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

-

Cofactors and other reagents:

-

L-Ascorbic acid

-

Catalase (to protect the enzyme from H₂O₂ formed by ascorbate oxidation)[8]

-

Fumaric acid (stimulator of DBH activity)[8]

-

Copper Sulfate (CuSO₄) (DBH is a copper-containing enzyme)[5]

-

N-Ethylmaleimide (to inactivate endogenous inhibitors in crude enzyme preparations)[8]

-

Pargyline (a monoamine oxidase inhibitor to prevent product degradation)[8]

-

-

Buffer: Sodium acetate buffer (pH 5.0 - 5.5).

-

Detection System:

-

Equipment:

Experimental Workflow

The following diagram illustrates the overall workflow of the DBH inhibition assay.

Caption: General workflow for the in vitro DBH inhibition assay.

Detailed Step-by-Step Protocol (Spectrophotometric Method)

This method is based on the oxidation of the enzymatic product, octopamine, to p-hydroxybenzaldehyde, which can be quantified spectrophotometrically.[9][10]

-

Preparation of Reagents:

-

Prepare all solutions in high-purity water.

-

Assay Buffer: 0.5 M Sodium Acetate, pH 5.0.

-

Substrate Solution: 20 mM Tyramine HCl in water.

-

Cofactor Mix: Prepare a fresh solution containing 10 mM Ascorbic Acid, 10 mM Fumaric Acid, 2000 units/mL Catalase, and 10 µM CuSO₄ in water.

-

(R)-Nepicastat HCl Dilutions: Perform serial dilutions of the (R)-Nepicastat HCl stock solution in the assay buffer to achieve a range of concentrations (e.g., 0.1 nM to 1 µM).

-

-

Assay Procedure:

-

Set up reactions in microcentrifuge tubes or a 96-well plate.

-

To each well/tube, add:

-

50 µL of Assay Buffer

-

10 µL of Cofactor Mix

-

10 µL of Tyramine Solution

-

10 µL of (R)-Nepicastat HCl dilution (or vehicle for control).

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of DBH enzyme solution (pre-diluted in assay buffer to a suitable concentration).

-

Incubate at 37°C for 30-60 minutes.

-

-

Reaction Termination and Product Detection:

-

Stop the reaction by adding 100 µL of 2% (w/v) Periodate solution.

-

Incubate for 4 minutes at room temperature to oxidize octopamine to p-hydroxybenzaldehyde.

-

Add 100 µL of 10% (w/v) Sodium Metabisulfite to quench the excess periodate.

-

Measure the absorbance at 330 nm using a spectrophotometer or microplate reader.

-

-

Controls:

-

100% Activity Control: Replace the inhibitor solution with the vehicle.

-

Blank Control: Replace the enzyme solution with the assay buffer.

-

Part 2: Data Analysis and Interpretation

Calculation of Percentage Inhibition

The percentage of DBH inhibition is calculated using the following formula:

% Inhibition = [1 - (Absorbance_inhibitor - Absorbance_blank) / (Absorbance_control - Absorbance_blank)] * 100

IC50 Determination

The IC50 value is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration. A non-linear regression analysis (sigmoidal dose-response curve) is then used to fit the data and calculate the IC50.

Sample Data Presentation

The following table provides an example of how to structure the quantitative data for determining the IC50 of (R)-Nepicastat HCl.

| (R)-Nepicastat HCl (nM) | Log [Inhibitor] (M) | Absorbance (330 nm) | % Inhibition |

| 0 (Control) | - | 0.850 | 0 |

| 0 (Blank) | - | 0.050 | - |

| 1 | -9.0 | 0.780 | 8.75 |

| 5 | -8.3 | 0.650 | 25.0 |

| 10 | -8.0 | 0.530 | 40.0 |

| 20 | -7.7 | 0.425 | 53.1 |

| 50 | -7.3 | 0.250 | 75.0 |

| 100 | -7.0 | 0.150 | 87.5 |

| 500 | -6.3 | 0.070 | 97.5 |

Note: The data presented above are for illustrative purposes only.

Part 3: Alternative and Confirmatory Methods

While the spectrophotometric assay is robust and suitable for high-throughput screening, HPLC-based methods offer higher specificity and sensitivity.[11][12]

HPLC-Based Assay

In this method, the enzymatic reaction is performed as described above. After termination (e.g., by adding perchloric acid), the samples are analyzed by reverse-phase HPLC to separate and quantify the octopamine produced.[11][12] This method is particularly useful for confirming hits from primary screens and for detailed kinetic studies.

Conclusion

This technical guide provides a comprehensive framework for the in vitro assessment of (R)-Nepicastat HCl as a DBH inhibitor. By understanding the underlying principles and adhering to the detailed protocols, researchers can generate reliable and reproducible data crucial for the advancement of drug discovery and development programs targeting the noradrenergic system.

References

-

PMC - PubMed Central. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder. [Link]

-

PubMed. [Kinetic properties of membrane dopamine-beta-hydroxylase]. [Link]

-

PubMed. An improved dual-wavelength spectrophotometric assay for dopamine-beta-hydroxylase. [Link]

-

PubMed. Characterization and kinetic studies of deglycosylated dopamine beta-hydroxylase. [Link]

-

PubMed. A Simple and Sensitive Assay for Dopamine-Beta-Hydroxylase Activity by Dual-Wavelength Spectrophotometry. [Link]

-

Wikipedia. Dopamine beta-hydroxylase. [Link]

-

PubMed. Determination of Dopamine-β-hydroxylase Activity in Human Serum Using UHPLC-PDA Detection. [Link]

-

Scribd. DBH Assay | PDF | High Performance Liquid Chromatography. [Link]

-

PubMed. Continuous spectrophotometric assays for dopamine beta-monooxygenase based on two novel electron donors: N,N-dimethyl-1,4-phenylenediamine and 2-aminoascorbic acid. [Link]

-

ResearchGate. "Determination of Dopamine-β-hydroxylase Activity in Human Serum Using UHPLC-PDA Detection | Request PDF. [Link]

-

Digital Commons @ URI. Interrogation of the Dopamine Beta-Hydroxylase Mechanism Through Biomimetic Modeling. [Link]

-

PubMed. Synthesis and characterization of immobilized dopamine beta-hydroxylase in membrane-bound and solubilized formats. [Link]

-

ResearchGate. Photometric Assay of Dopamine-β-Hydroxylase Activity in Human Blood. [Link]

-

PubMed. The dopamine beta-hydroxylase inhibitor nepicastat increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex. [Link]

-

American Heart Association Journals. Serum Dopamine-Beta-Hydroxylase Activity. [Link]

-

PubMed. Use of alternate substrates to probe the order of substrate addition to dopamine beta-hydroxylase. [Link]

-

ResearchGate. HPLC profile of DBH assay reaction as performed by the existing method.... [Link]

-

ResearchGate. Conversion of tyramine to octopamine by Dopamine-β-hydroxylase (DBH).... | Download Scientific Diagram. [Link]

-

PubMed. Alternate substrates of dopamine beta-hydroxylase. III. Stoichiometry of the inactivation reaction with benzyl cyanides and spectroscopic investigations. [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Octopamine. [Link]

-

PubMed. In vitro assessment of the interactions of dopamine β-hydroxylase inhibitors with human P-glycoprotein and Breast Cancer Resistance Protein. [Link]

-

Journal of Molecular Endocrinology - Bioscientifica. Characterization of tyramine β-hydroxylase, an enzyme upregulated by stress in Periplaneta americana in. [Link]

-

ResearchGate. (PDF) Selective inhibition of dopamine-beta-hydroxylase enhances dopamine release from noradrenergic terminals in the medial prefrontal cortex. [Link]

-

PMC - PubMed Central. Selective inhibition of dopamine‐beta‐hydroxylase enhances dopamine release from noradrenergic terminals in the medial prefrontal cortex. [Link]

-

Creative Biolabs. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Sapphire Bioscience [sapphirebioscience.com]

- 4. Dopamine beta-hydroxylase - Wikipedia [en.wikipedia.org]

- 5. Synthesis and characterization of immobilized dopamine beta-hydroxylase in membrane-bound and solubilized formats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. An improved dual-wavelength spectrophotometric assay for dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A simple and sensitive assay for dopamine-beta-hydroxylase activity by dual-wavelength spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of Dopamine-β-hydroxylase Activity in Human Serum Using UHPLC-PDA Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

(R)-Nepicastat HCl binding affinity to dopamine-β-hydroxylase

An In-Depth Technical Guide to the Binding Affinity of (R)-Nepicastat HCl with Dopamine-β-Hydroxylase

Executive Summary

(R)-Nepicastat HCl is a selective and potent inhibitor of Dopamine-β-Hydroxylase (DBH), the critical enzyme responsible for the biosynthesis of the neurotransmitter norepinephrine from dopamine. Understanding the binding affinity of this compound is paramount for its pharmacological characterization and therapeutic potential. This guide provides a comprehensive overview of the role of DBH, the mechanism of (R)-Nepicastat, a quantitative analysis of its binding affinity, and a detailed protocol for its determination. With a focus on scientific integrity and practical application, this document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The Role of Dopamine-β-Hydroxylase (DBH) in Noradrenergic Systems

Dopamine-β-hydroxylase (EC 1.14.17.1) is a copper-containing monooxygenase that catalyzes the conversion of dopamine to norepinephrine.[1][2] This reaction is a crucial step in the catecholamine biosynthetic pathway.[3] DBH is located within the synaptic vesicles of noradrenergic neurons in both the central and peripheral nervous systems and in the chromaffin cells of the adrenal medulla.[2][4] As the enzyme responsible for producing the primary neurotransmitter of the sympathetic nervous system, DBH plays a fundamental role in regulating cardiovascular function, stress responses, and various cognitive processes.[5][6] Its activity requires molecular oxygen and ascorbate as a cofactor.[2][7]

(R)-Nepicastat HCl: A Potent and Selective DBH Inhibitor

Nepicastat and its enantiomer, (R)-Nepicastat, are direct inhibitors that bind to the active site of DBH, preventing it from catalyzing the conversion of dopamine.[1] This inhibition leads to a decrease in norepinephrine levels and a corresponding increase in dopamine levels in tissues.[8][9] (R)-Nepicastat HCl is the R-enantiomer of Nepicastat and is recognized as a potent and highly selective inhibitor of DBH.[10] Its selectivity is a key feature, as it shows negligible affinity for numerous other enzymes and neurotransmitter receptors, minimizing off-target effects.[10][11] Due to its ability to modulate catecholamine levels, Nepicastat has been investigated for therapeutic applications in conditions characterized by sympathetic overactivity, such as congestive heart failure, hypertension, and post-traumatic stress disorder (PTSD), as well as for the treatment of cocaine dependence.[9][12][13][14]

The Critical Importance of Binding Affinity in Drug Development

Binding affinity is a measure of the strength of the interaction between a ligand (like (R)-Nepicastat) and its molecular target (DBH). It is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower IC50 or Ki value signifies a stronger binding interaction and higher potency of the inhibitor. This parameter is a cornerstone of drug development, as it dictates the concentration of a drug required to produce a therapeutic effect, informs dosing regimens, and provides insight into the potential for target-specific activity versus off-target side effects.

Measuring Binding Affinity: Principles and Methodologies

The potency of a DBH inhibitor like (R)-Nepicastat is determined through enzyme inhibition assays. These assays measure the functional consequence of the inhibitor binding to the enzyme—namely, a reduction in its catalytic activity.

-

Key Concepts:

-

IC50 (Half-Maximal Inhibitory Concentration): This is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is an operational value that can be influenced by experimental conditions, such as substrate concentration.

-

Ki (Inhibition Constant): This is an intrinsic measure of the affinity of the inhibitor for the enzyme. For a competitive inhibitor, it represents the concentration of inhibitor that would occupy 50% of the enzyme's active sites in the absence of a substrate. It is a more absolute value than the IC50.

-

-

Enzyme Inhibition Assays: The general principle involves incubating the enzyme (DBH) with its substrate (e.g., dopamine or a synthetic substrate like tyramine) and cofactors in the presence of varying concentrations of the inhibitor.[15][16] The rate of product formation (e.g., norepinephrine or octopamine) is then measured. The product can be quantified using various analytical techniques, most commonly High-Performance Liquid Chromatography (HPLC) with electrochemical or photodiode array (PDA) detection, which offers high sensitivity and specificity.[17][18][19] By comparing the rate of reaction at different inhibitor concentrations to a control reaction with no inhibitor, a dose-response curve is generated to calculate the IC50 value.

(R)-Nepicastat HCl Binding Affinity to DBH: A Quantitative Analysis

(R)-Nepicastat and its racemate, Nepicastat, are characterized by high-potency binding to DBH, with IC50 values in the low nanomolar range. This indicates a very strong interaction with the enzyme's active site.

Tabulated Binding Affinity Data

| Compound | Enzyme Source | IC50 Value (nM) |

| (R)-Nepicastat HCl | Bovine DBH | 25.1 nM[10] |

| Human DBH | 18.3 nM[10] | |

| Nepicastat HCl (Racemate) | Bovine DBH | 8.5 nM[11][20][21][22] |

| Human DBH | 9.0 nM[11][14][20][21][22] |

Analysis of Binding Data

The data clearly demonstrates the high potency of the Nepicastat series of inhibitors. The IC50 values in the low single-digit to double-digit nanomolar range signify that only a very small concentration of the compound is needed to effectively inhibit DBH.

Notably, the racemic mixture (Nepicastat HCl) exhibits a 2- to 3-fold higher potency than the isolated (R)-enantiomer.[21] This suggests that the (S)-enantiomer, which is present in the racemate, is the more active of the two stereoisomers. Despite this, (R)-Nepicastat remains a highly potent inhibitor in its own right. The high selectivity of these compounds, coupled with their potency, makes them valuable tools for studying the noradrenergic system and as potential therapeutic agents.[10]

Experimental Protocol: Determination of (R)-Nepicastat HCl IC50 using an In Vitro Enzyme Inhibition Assay

This section provides a detailed, step-by-step methodology for determining the IC50 of (R)-Nepicastat HCl against human DBH.

Principle of the Assay

This protocol measures the activity of recombinant human DBH by quantifying the enzymatic conversion of a substrate, tyramine, to its product, octopamine. The reaction is performed in the presence of a serial dilution of (R)-Nepicastat HCl. The amount of octopamine produced is measured via reverse-phase HPLC with UV detection. The percentage of inhibition is calculated relative to a vehicle control, and the IC50 is determined from the resulting concentration-response curve.

Materials and Reagents

-

Recombinant Human Dopamine-β-Hydroxylase (DBH)

-

(R)-Nepicastat HCl

-

Tyramine HCl (Substrate)

-